Cas no 85198-27-2 (6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate)

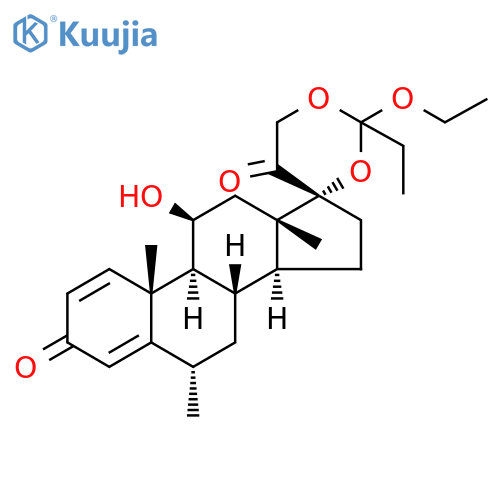

85198-27-2 structure

商品名:6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

CAS番号:85198-27-2

MF:C27H38O6

メガワット:458.587028980255

CID:2086368

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 化学的及び物理的性質

名前と識別子

-

- 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

- Methylprednisolone Ethylothopropionate

- AFHMTUSMFCGKJH-PHTQPSCCSA-N

- 6α-Methylprednisolone 17α,21-ethyl orthopropanoate

- 6a-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

- Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-11-hydroxy-6-methyl-, (6α,11β)-

- 6alpha-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

-

- インチ: 1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1

- InChIKey: AFHMTUSMFCGKJH-ACASYORHSA-N

- ほほえんだ: C[C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4[C@@H](C)C[C@@]3([H])[C@]1([H])CC[C@@]12C(COC(CC)(OCC)O1)=O)C

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ふってん: 600.4±55.0 °C(Predicted)

- 酸性度係数(pKa): 14.42±0.70(Predicted)

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M328205-500mg |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 500mg |

$207.00 | 2023-05-17 | ||

| TRC | M328205-5g |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 5g |

$ 1360.00 | 2022-06-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484023-500 mg |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate, |

85198-27-2 | 500MG |

¥2,858.00 | 2023-07-11 | ||

| TRC | M328205-5000mg |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 5g |

$1642.00 | 2023-05-17 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M328205-500mg |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 500mg |

¥1800.00 | 2023-09-15 | ||

| TRC | M328205-2.5g |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 2.5g |

$ 800.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484023-500mg |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate, |

85198-27-2 | 500mg |

¥2858.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M328205-5g |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

85198-27-2 | 5g |

¥14400.00 | 2023-09-15 |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

85198-27-2 (6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬